molecular formula C17H14F3NO4 B6328066 N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97% CAS No. 1272755-77-7

N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%

Cat. No. B6328066
CAS RN: 1272755-77-7
M. Wt: 353.29 g/mol
InChI Key: XODGQGYGDNXRBQ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97% (N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97%) is an important organic compound used in a variety of scientific research applications. It is a derivative of phenylalanine, an essential amino acid, and is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology. N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a versatile compound that can be used to study the effects of protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions.

Mechanism of Action

N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is an important tool for studying the mechanisms of action of proteins, drugs, and enzymes. The compound acts as a substrate for enzymes, and can be used to study enzyme-catalyzed reactions. It can also be used to study the binding of drugs to receptors, and to investigate the effects of protein modifications.
Biochemical and Physiological Effects
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has been used to study the biochemical and physiological effects of protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions. The compound has been shown to modulate the activity of enzymes, and to alter the binding of drugs to receptors. It has also been used to investigate the effects of protein modifications on enzyme activity, and to study the mechanism of enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a versatile compound that can be used in a variety of lab experiments. It is a simple and efficient two-step synthesis process, and yields a product with a purity of 97%. However, the compound is not suitable for use in experiments involving human subjects, as it has not been tested for safety or efficacy in humans.

Future Directions

N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has a wide range of potential applications in scientific research. In the future, the compound could be used to study the effects of protein modifications on enzyme activity, drug-receptor interactions, and enzyme-catalyzed reactions. It could also be used to investigate the effects of protein modifications on drug-receptor binding, and to study the mechanism of enzyme-catalyzed reactions. Additionally, N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% could be used to develop new drugs and therapeutic agents, and to investigate the effects of protein modifications on human health.

Synthesis Methods

N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is typically synthesized via a two-step process. The first step involves the reaction of phenylalanine with benzyloxycarbonyl chloride to form N-[(Bz)Cbz]-Phe-OH. This is followed by a second reaction with 3,3,3-trifluoroacetic anhydride to form N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97%. This two-step process is simple and efficient, and yields a product with a purity of 97%.

Scientific Research Applications

N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a valuable tool for scientific research. It has been used in a variety of studies, including those related to protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions. For example, N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has been used to study the effects of protein modifications on enzyme activity. It has also been used to examine the binding of drugs to receptors, and to investigate the mechanism of enzyme-catalyzed reactions.

properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c18-17(19,20)16(14(22)23,13-9-5-2-6-10-13)21-15(24)25-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,21,24)(H,22,23)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODGQGYGDNXRBQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@](C2=CC=CC=C2)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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